molecular formula C9H9ClO4 B1297764 3-Chloro-2,6-dimethoxybenzoic acid CAS No. 36335-47-4

3-Chloro-2,6-dimethoxybenzoic acid

Cat. No. B1297764
CAS RN: 36335-47-4
M. Wt: 216.62 g/mol
InChI Key: CLZTVXIMOQUOEI-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethoxybenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. It is characterized by a benzene ring substituted with a carboxyl group and additional functional groups such as chloro and methoxy groups at specific positions on the ring.

Synthesis Analysis

The synthesis of 2,6-dimethoxybenzoic acid, a closely related compound, has been described as a multi-step process starting from resorcinol, anhydrous potassium carbonate, and carbon dioxide, followed by a reaction with dimethyl sulfate and subsequent alkaline hydrolysis . Although the synthesis of 3-chloro-2,6-dimethoxybenzoic acid is not explicitly detailed, it can be inferred that a similar synthetic route could be employed with the introduction of a chlorination step to incorporate the chloro substituent.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-chloro-2,6-dimethoxybenzoic acid has been studied using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, the crystal structure of a complex involving 3-chloro-2,6-dimethoxybenzoic acid has been determined by single-crystal X-ray analysis, revealing intermolecular hydrogen bonding . Additionally, DFT studies have provided insights into the optimized geometries, vibrational frequencies, and thermodynamic properties of related chlorinated benzoic acids .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-2,6-dimethoxybenzoic acid can be inferred from studies on structurally related compounds. For example, vibrational spectroscopy has been used to investigate the vibrational modes of similar chlorinated benzoic acids, which can provide information about the strength and polarity of chemical bonds . The crystal structure analysis of a complex with 3-chloro-2,6-dimethoxybenzoic acid indicates the presence of hydrogen bonding, which can influence the compound's melting point, solubility, and other physical properties . Additionally, DFT calculations can predict the thermodynamic behavior of such compounds over a range of temperatures .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application : This compound has been used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities .
    • Method : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Synthesis of Indoles and Coumarins

    • Field : Organic Chemistry
    • Application : 2,6-Dimethoxybenzoic Acid, a related compound, is used in the synthesis of indoles as well as coumarins related to Novobiocin . These compounds are used as potent inhibitors of heat-shock protein 90 in the treatment of breast cancer .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .
  • Additive Crystallization

    • Field : Material Science
    • Application : 2,6-Dimethoxybenzoic Acid, a related compound, has been used in studies of additive crystallization .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not provided in the source .

Also, please remember to handle this compound with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always follow safety guidelines when handling chemicals.

Also, please remember to handle this compound with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always follow safety guidelines when handling chemicals.

Safety And Hazards

The safety information for 3-Chloro-2,6-dimethoxybenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking immediate medical assistance if swallowed .

properties

IUPAC Name

3-chloro-2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZTVXIMOQUOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346440
Record name 3-Chloro-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-dimethoxybenzoic acid

CAS RN

36335-47-4
Record name 3-Chloro-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 16.2 ml (0.2 mol) of sulphuryl chloride in 100 ml of chloroform is added dropwise while stirring to a solution of 36.4 g (0.2 mol) of 2,6-dimethoxybenzoic acid in 300 ml of chloroform. The mixture is heated for 0.5 h at 50° C. and left overnight at room temperature. The solvent is evaporated and the residue recrystallized from isopropyl ether--light petroleum. Yield: 35.4 g, m.p. 132°-33° C.
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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